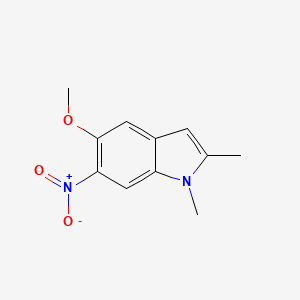

6-Nitro-5-methoxy-1,2-dimethylindole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-1,2-dimethyl-6-nitroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-7-4-8-5-11(16-3)10(13(14)15)6-9(8)12(7)2/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYTNQFPMEUPDRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=C(C=C2N1C)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346549 | |

| Record name | 6-Nitro-5-methoxy-1,2-dimethylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53918-84-6 | |

| Record name | 6-Nitro-5-methoxy-1,2-dimethylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 6 Nitro 5 Methoxy 1,2 Dimethylindole and Analogs

Reduction Pathways of Nitro Indoles and their Products

The reduction of a nitro group is a fundamental transformation in organic synthesis, often used to introduce an amino group. acs.org The reduction of nitroarenes can proceed through several intermediates, depending on the reducing agent and reaction conditions. nih.govwikipedia.org The typical pathway involves a six-electron reduction that sequentially forms nitroso, N-hydroxylamino, and finally amino functional groups. nih.gov

R-NO₂ → R-NO → R-NHOH → R-NH₂ (Nitro) → (Nitroso) → (Hydroxylamine) → (Amine)

A variety of reagents can be employed for the reduction of aromatic nitro compounds. wikipedia.org Catalytic hydrogenation over metals like palladium, platinum, or Raney nickel is a common and efficient method. wikipedia.org Chemical reduction using metals in acidic media, such as iron, tin, or zinc, is also widely used. wikipedia.org The choice of reagent can sometimes allow for the isolation of intermediate products. For example, reduction with zinc dust and ammonium (B1175870) chloride can yield the corresponding hydroxylamine (B1172632). wikipedia.org

In the context of nitroindoles, these reduction methods are well-established. For instance, 7-aryl-6-nitroindoles have been successfully reduced using reagents like triethyl phosphite (B83602) in what is known as the Cadogan cyclization to form carbazoles. researchgate.net This specific reaction relies on the facile reduction of the nitro group to initiate the cyclization. researchgate.net For 6-Nitro-5-methoxy-1,2-dimethylindole, these standard reduction methods would be expected to yield 6-amino-5-methoxy-1,2-dimethylindole, a valuable synthetic intermediate.

The following table lists common reducing agents and the typical products obtained from the reduction of aromatic nitro compounds.

| Reagent(s) | Typical Product |

| H₂, Pd/C, PtO₂, or Raney Ni | Amine |

| Fe, HCl or Acetic Acid | Amine |

| SnCl₂, HCl | Amine |

| Na₂S or NaHS | Amine (can be selective for one of two nitro groups) |

| Zinc, NH₄Cl | Hydroxylamine |

| Diborane (B₂H₆) | Hydroxylamine (for aliphatic nitro compounds) |

Transformations of the Methoxy (B1213986) and Alkyl Substituents

The substituents on the this compound ring—the C5-methoxy, N1-methyl, and C2-methyl groups—can also undergo chemical transformations, although they are generally more stable than the nitro group.

The methoxy group is an ether linkage and is susceptible to cleavage under strong acidic conditions, typically with reagents like hydrobromic acid (HBr) or boron tribromide (BBr₃), to yield the corresponding phenol (B47542) (a 5-hydroxyindole (B134679) derivative). This demethylation is a common strategy in natural product synthesis.

The N-methyl and C2-methyl groups are generally robust. The N-methyl group stabilizes the indole (B1671886) against certain degradation pathways and prevents N-H related side reactions, such as self-condensation in the presence of acid. nih.gov The C2-methyl group can influence the regioselectivity of reactions. For instance, in some C-H activation reactions on C2-substituted indoles, functionalization occurs at the C7 position. acs.org While generally stable, alkyl groups on aromatic rings can be oxidized to carboxylic acids under harsh conditions (e.g., using KMnO₄), though this would likely also affect the indole ring itself.

A notable transformation observed in the analog 1-methoxy-6-nitroindole-3-carbaldehyde is the nucleophilic displacement of the N-methoxy group. nii.ac.jp While this compound has an N-methyl group, which is not a leaving group under these conditions, the reactivity of N-alkoxyindole analogs demonstrates that the N1 position can be a site of reaction under specific circumstances.

Stability and Degradation Mechanisms of Substituted Indole Systems

The stability of the indole ring is influenced by its substituents and the surrounding chemical environment. Quantum mechanics computations suggest that the arrangement of the fused rings in the indole system contributes significantly to its stability. researchgate.net While generally stable, indoles can be degraded by various chemical and biological pathways. psu.edu

For this compound, the substituents play a dual role. The electron-donating methoxy and methyl groups increase the electron density of the ring, which can make it more susceptible to oxidation. However, the N-methylation prevents acid-catalyzed dimerization or polymerization, a common instability pathway for N-unsubstituted indoles. nih.gov The electron-withdrawing nitro group decreases the ring's susceptibility to oxidation but increases its vulnerability to nucleophilic attack and reductive degradation.

Biological degradation of indoles often proceeds via hydroxylation, followed by ring cleavage. nih.govnih.gov An indole-degrading consortium has been shown to metabolize indole through successive hydroxylation at the C2 and C3 positions to form oxindole (B195798) and then isatin, which is followed by cleavage of the pyrrole (B145914) ring. nih.gov The presence of a methyl group at the C2 position can inhibit this initial hydroxylation step, suggesting that 1,2-dimethyl substituted indoles may exhibit greater stability against this specific microbial degradation pathway. nih.gov

Reaction Mechanisms and Intermediate Species Characterization

Understanding the reaction mechanisms and the intermediates involved is key to predicting and controlling the reactivity of substituted indoles.

Electrophilic Aromatic Substitution (EAS): The mechanism of EAS on indoles proceeds in two steps. masterorganicchemistry.com First, the π-system of the indole ring attacks an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring system. masterorganicchemistry.com For indole, attack at C3 is favored because the resulting intermediate is the most stable, with the positive charge delocalized over the C2 atom and the nitrogen atom, without disrupting the aromaticity of the benzene (B151609) ring. ic.ac.uk The second step is a fast deprotonation from the C3 position, which restores aromaticity and yields the final substituted product. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): In nitro-activated indoles, SNAr becomes possible. The mechanism involves the nucleophilic attack on an electron-deficient carbon atom of the indole ring. For the analog 1-methoxy-6-nitroindole-3-carbaldehyde, a proposed mechanism involves the attack of a nucleophile at the C2 position. nii.ac.jp This forms a negatively charged intermediate (a Meisenheimer-like complex) where the charge is stabilized by the electron-withdrawing nitro group. The reaction concludes with the elimination of the methoxy group from the nitrogen atom to restore the aromatic system. nii.ac.jp The reaction may be stepwise, as is classic for SNAr, or it could be concerted, a possibility that has been raised for SNAr reactions involving other azole nucleophiles. nih.gov

Nitro Group Reduction: The reduction of the nitro group proceeds through distinct intermediates. The initial two-electron reduction yields a nitroso species (R-NO). A further two-electron reduction gives the hydroxylamine (R-NHOH), and a final two-electron reduction produces the amine (R-NH₂). nih.gov These intermediates, particularly the nitroso and hydroxylamine species, are reactive and can sometimes be trapped or isolated under carefully controlled conditions. nih.govwikipedia.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (e.g., ¹H, ¹³C, APT)

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Detailed experimental Fourier Transform Infrared (FT-IR) spectroscopic data for 6-Nitro-5-methoxy-1,2-dimethylindole is not found in the currently accessible scientific literature. An FT-IR spectrum would reveal characteristic absorption bands corresponding to the vibrational modes of its functional groups. Key expected vibrations would include the asymmetric and symmetric stretching of the nitro group (NO₂), C-N stretching, C-O stretching of the methoxy (B1213986) group, aromatic C=C stretching, and C-H stretching and bending modes. scielo.org.za

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a critical technique for the precise determination of a compound's molecular formula by providing a highly accurate mass-to-charge ratio (m/z). For this compound, the exact mass has been reported, which confirms its elemental composition.

| Technique | Parameter | Value |

| High-Resolution Mass Spectrometry | Exact Mass | 220.08479 |

This experimentally determined exact mass corresponds to the molecular formula C₁₁H₁₂N₂O₃, validating the elemental composition of the compound. massbank.eu

Chromatographic Techniques for Purity Assessment and Product Profiling (e.g., HPLC)

Specific experimental data from chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) for this compound are not available in the reviewed literature. HPLC is a fundamental method for assessing the purity of a compound and for profiling reaction mixtures or degradation products. An HPLC method would typically involve determining the retention time of the compound on a specific column with a defined mobile phase, and the peak area would be used for quantification and purity assessment.

Electronic Spectroscopy (UV-Vis) for Elucidating Electronic Transitions

Experimental UV-Vis spectroscopic data for this compound, detailing its absorption maxima (λmax) and corresponding molar absorptivity coefficients, could not be located in the surveyed scientific literature. A UV-Vis spectrum would provide insights into the electronic transitions within the molecule, which are influenced by the conjugated π-system of the indole (B1671886) ring and the electronic effects of the methoxy and nitro substituents. Aromatic nitro compounds typically exhibit characteristic absorption bands in the UV-Vis region. nih.gov

Computational Chemistry and Theoretical Studies of 6 Nitro 5 Methoxy 1,2 Dimethylindole

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Molecular Geometry Optimization

Quantum chemical calculations are fundamental to predicting the three-dimensional structure of a molecule. Density Functional Theory (DFT) is a widely used method for optimizing the molecular geometry of indole (B1671886) derivatives. chemrxiv.orgresearchgate.net By employing functionals such as B3LYP and basis sets like 6-311+G(d,p), researchers can calculate the most stable arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. nih.govresearchgate.net

The optimization process systematically adjusts bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. For 6-Nitro-5-methoxy-1,2-dimethylindole, these calculations would reveal the precise spatial orientation of the nitro, methoxy (B1213986), and dimethyl groups relative to the indole core. The results of such calculations provide a foundational dataset for further computational analysis.

Table 1: Predicted Geometrical Parameters for an Optimized Indole Structure (Illustrative) Note: This table presents typical, illustrative data for a substituted indole derivative calculated using DFT methods, as specific experimental or calculated data for this compound is not readily available.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C4-C5 | ~1.40 Å |

| C5-C6 | ~1.39 Å | |

| C5-O(methoxy) | ~1.37 Å | |

| C6-N(nitro) | ~1.46 Å | |

| Bond Angle | C4-C5-C6 | ~120.5° |

| C5-C6-N(nitro) | ~119.8° | |

| Dihedral Angle | C4-C5-C6-N(nitro) | ~179.5° |

Once the geometry is optimized, computational methods can predict various spectroscopic parameters. The Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, is a reliable method for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net These theoretical calculations can predict the ¹H and ¹³C NMR spectra, which are invaluable for structural elucidation. nih.gov

By comparing the calculated chemical shifts with experimental data, the accuracy of the optimized geometry can be validated. For instance, the chemical shift of the methoxy group's carbon in ¹³C NMR can be sensitive to its electronic environment and spatial orientation, particularly the presence of ortho substituents. researchgate.net Theoretical predictions can help assign complex spectra and confirm the substitution pattern on the indole ring. researchgate.netmdpi.com

Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts (Illustrative) Note: This table illustrates the typical correlation between calculated and experimental NMR data for substituted aromatic compounds. Specific data for this compound is not provided.

| Proton | Calculated δ (ppm) | Experimental δ (ppm) |

| H-3 | 7.15 | 7.12 |

| H-4 | 7.60 | 7.58 |

| H-7 | 7.45 | 7.41 |

| N-CH₃ | 3.75 | 3.72 |

| O-CH₃ | 3.90 | 3.88 |

Analysis of Frontier Molecular Orbitals (FMOs) and Electronic Structure (e.g., HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy gap between the HOMO and LUMO (ΔE) is a significant parameter that relates to the molecule's stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net For this compound, the electron-donating methoxy group would raise the HOMO energy, while the electron-withdrawing nitro group would lower the LUMO energy. This combined effect would likely result in a relatively small HOMO-LUMO gap, indicating a molecule susceptible to charge transfer interactions. researchgate.net The spatial distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. The HOMO is typically localized on the electron-rich parts of the molecule (the indole ring and methoxy group), while the LUMO is concentrated on the electron-deficient nitro group. scispace.com

Table 3: Frontier Molecular Orbital Energies (Illustrative) Note: This table provides representative FMO energy values for a substituted nitroaromatic compound.

| Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -2.85 |

| HOMO-LUMO Gap (ΔE) | 3.40 |

Investigation of Electronic Effects and Directing Group Influence (e.g., Methoxy Group Resonance)

The substituents on the indole ring profoundly influence its electronic properties. The methoxy group (-OCH₃) at the C5 position acts as a strong electron-donating group through resonance, where its lone pair of electrons delocalizes into the aromatic ring. stackexchange.com This effect increases the electron density of the indole system. researchgate.net Conversely, the methoxy group is electron-withdrawing through induction due to the high electronegativity of the oxygen atom. stackexchange.com However, in aromatic systems, the resonance effect typically dominates, especially when the group is in a position para to a reaction center. stackexchange.com

The nitro group (-NO₂) at the C6 position is a powerful electron-withdrawing group, acting through both resonance and induction. Its presence significantly decreases the electron density on the indole ring, making it less susceptible to electrophilic attack and more prone to nucleophilic attack. The interplay of the electron-donating methoxy group and the electron-withdrawing nitro group creates a complex electronic landscape across the molecule, which computational methods like Natural Bond Orbital (NBO) analysis can help to quantify and visualize.

Steric Effects and Conformational Analysis

The spatial arrangement of substituents can lead to steric hindrance, which influences the molecule's preferred conformation and reactivity. In this compound, several steric interactions are possible. The adjacent methoxy and nitro groups at C5 and C6 can sterically interact, potentially causing one or both groups to rotate out of the plane of the indole ring to relieve strain.

Furthermore, the methyl groups at the N1 and C2 positions also contribute to the molecule's steric profile. Conformational analysis, performed using computational methods, can map the potential energy surface as a function of the rotation around key single bonds (e.g., the C-O bond of the methoxy group or the C-N bond of the nitro group). This analysis helps identify the most stable conformer(s) and the energy barriers between different rotational isomers. Such studies are critical, as the molecule's conformation can dictate its ability to interact with biological targets. researchgate.netlibretexts.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. For instance, the synthesis of this compound would likely involve an electrophilic aromatic substitution (nitration) on a 5-methoxy-1,2-dimethylindole precursor. masterorganicchemistry.com The reaction typically proceeds by generating a nitronium ion (NO₂⁺) from nitric and sulfuric acids, which then acts as the electrophile. youtube.com

DFT calculations can be used to model this entire reaction pathway. Researchers can locate the transition state structures, which represent the highest energy point along the reaction coordinate, and calculate the activation energy barriers. eurjchem.com This provides a detailed, step-by-step understanding of how the reactants are converted into products. beilstein-journals.org By modeling the attack of the nitronium ion at different positions on the indole ring, computational studies can explain the regioselectivity of the reaction, demonstrating why the nitro group is directed to the C6 position.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Analogous Indole Systems

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties. jocpr.com These models are widely applied in drug discovery and materials science. nih.gov For indole derivatives, QSAR studies have been used to model various biological activities, including antimicrobial and enzyme inhibitory effects. nih.govresearchgate.net

A QSAR/QSPR study involves calculating a set of molecular descriptors (e.g., steric, electronic, and lipophilic parameters) for a series of analogous compounds. jocpr.com Mathematical models are then developed to establish a relationship between these descriptors and the observed activity or property. nih.gov While a specific QSAR model for this compound may not be published, this approach is highly relevant for predicting the potential biological activities or properties of this compound based on data from structurally similar indole derivatives. eurekaselect.comjocpr.com

Mechanistic Research on Molecular Interactions and Selectivity of Indole Analogs

Indolequinone Derivatives as Probes for Bioreductive Processes

Indolequinone derivatives are valuable tools for investigating bioreductive processes, which are metabolic pathways involving the reduction of compounds, often by specific enzymes. nih.gov These processes are particularly relevant in the tumor microenvironment, which is often characterized by hypoxia (low oxygen levels). nih.gov Certain enzymes, known as reductases, are overexpressed in hypoxic tumor cells, and they can activate bioreductive drugs. nih.gov

Indolequinones, such as those based on the 5-methoxy-1-methyl-4,7-dioxoindol-3-yl)methyl scaffold, have been synthesized and evaluated as cytotoxins that are activated under reductive conditions. nih.gov The activation of these compounds often involves the elimination of a leaving group following reduction, transforming the prodrug into an active alkylating agent. nih.gov This activation can be initiated by chemical reducing agents or through radiolytic reduction. nih.gov The efficiency of this bioreductive activation makes indolequinones effective probes for studying the conditions and enzymatic activities within hypoxic tissues. nih.govnih.gov

Cyclopropyl indolequinones have also been designed to probe the structural features necessary for bioreductive cytotoxicity. nih.gov The opening of the cyclopropane (B1198618) ring under radical conditions provides a mechanistic link to the involvement of one-electron reduction processes in the cytotoxic effects of these compounds in hypoxic environments. nih.gov This highlights the utility of synthetically modified indolequinones in elucidating the complex mechanisms of bioreductive drug action.

Enzymatic Reduction and Biotransformation of Indole (B1671886) Derivatives

The enzymatic reduction of indole derivatives, especially indolequinones, is a key step in their bioactivation. nih.gov One of the most important enzymes in this process is NAD(P)H:quinone oxidoreductase 1 (NQO1), a flavoenzyme that catalyzes the two-electron reduction of quinones to hydroquinones. rsc.orgnih.gov This two-electron reduction is significant because it bypasses the formation of unstable and potentially toxic semiquinone radicals that can be generated by one-electron reductases. nih.gov

The hydroquinone (B1673460) form of the indolequinone is often the active species responsible for the subsequent chemical reactions, such as the elimination of a leaving group to form a reactive iminium derivative that can act as an alkylating agent. nih.gov The rate of metabolism of indolequinones by NQO1 is influenced by the substituents on the indolequinone core. nih.gov

The biotransformation of these compounds is not limited to activation. The resulting hydroquinones can undergo autoxidation, a process that is sensitive to oxygen levels. nih.gov In the presence of oxygen, the hydroquinone can be re-oxidized to the quinone, creating a futile redox cycle. nih.gov However, for many indolequinone derivatives, the rate of autoxidation is slow compared to the rate of reductive elimination of leaving groups, allowing for effective drug activation even in the presence of some oxygen. nih.gov The presence of enzymes like superoxide (B77818) dismutase can further influence the rate of hydroquinone autoxidation. nih.gov

Investigation of Molecular Target Interactions for Indolequinone Scaffolds (e.g., NAD(P)H:quinone oxidoreductase 1 (NQO1), Thioredoxin Reductase)

Indolequinone scaffolds have been extensively studied for their interactions with key molecular targets, most notably NQO1 and Thioredoxin Reductase (TrxR). nih.govnih.govresearchgate.netrsc.org These enzymes play critical roles in cellular redox homeostasis and are often dysregulated in cancer cells, making them attractive targets for therapeutic intervention. ijcrt.org

NQO1 is overexpressed in many solid tumors, and this overexpression can be exploited for the selective activation of indolequinone-based anticancer prodrugs. nih.govresearchgate.net The interaction between indolequinones and NQO1 is highly dependent on the structure of the indolequinone. nih.gov These interactions have been studied through enzyme kinetics, molecular modeling, and X-ray crystallography to understand the structural basis for substrate recognition and catalysis. rsc.org

Thioredoxin Reductase is another important antioxidant enzyme that has been identified as a target for indole-based compounds. nih.gov Certain indolin-2-one compounds have been shown to be potent inhibitors of TrxR. nih.govnih.gov The inhibition of TrxR can lead to an increase in oxidative stress within cancer cells, ultimately triggering apoptosis. nih.gov The selectivity of these inhibitors for TrxR over other related enzymes like glutathione (B108866) reductase is a key aspect of their therapeutic potential. nih.gov

The study of enzymatic inhibition kinetics provides valuable information about how indole derivatives interact with their target enzymes. For NQO1, both reversible and irreversible inhibitors based on the indolequinone scaffold have been developed. rsc.orgrsc.org Mechanism-based inhibitors, also known as suicide substrates, are a particularly interesting class of inhibitors. rsc.org These compounds are substrates for the target enzyme, but during the catalytic process, they are converted into a reactive species that covalently binds to and inactivates the enzyme. rsc.org

An example of a mechanism-based inhibitor of NQO1 is 5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione (ES936). researchgate.net Upon reduction by NQO1, ES936 is thought to generate a reactive iminium electrophile that alkylates the enzyme, leading to its irreversible inactivation. researchgate.net The development of such specific inhibitors is crucial for probing the biological functions of NQO1 in cells and tissues. nih.gov

Similarly, the inhibition of Thioredoxin Reductase by certain indole derivatives has been characterized. nih.gov Some indolin-2-one compounds act as irreversible inhibitors of TrxR by targeting the selenocysteine (B57510) residue in the enzyme's active site. nih.gov This covalent modification leads to the inactivation of the enzyme and the subsequent disruption of the thioredoxin system. nih.gov

Below is a table summarizing the inhibitory activities of selected indole derivatives against NQO1 and TrxR.

| Compound Class | Target Enzyme | Mechanism of Inhibition | Key Structural Features |

| Indolequinones | NQO1 | Mechanism-based inactivation | 3-substituent capable of forming a reactive iminium species |

| Indolin-2-ones | TrxR | Irreversible inhibition | Michael acceptor moiety targeting the active site selenocysteine |

The molecular structure of indole analogs plays a pivotal role in determining their selectivity and affinity for their biological targets. nih.govnih.govresearchgate.netrsc.orgresearchgate.net Structure-activity relationship (SAR) studies have been instrumental in identifying the key structural features that govern these interactions. nih.gov

For NQO1, the substituents on the indolequinone ring significantly influence the rate of enzymatic reduction and the inhibitory potency. nih.gov For example, substitution at the 2-position of the indolequinone can affect cytotoxicity and the ratio of hypoxic to normoxic toxicity. nih.gov Furthermore, the nature of the leaving group at the 3-position is critical for the efficiency of mechanism-based inhibitors. researchgate.net

In the case of Thioredoxin Reductase inhibitors, the electrophilicity of moieties like a Michael acceptor is a key determinant of their inhibitory activity. nih.gov The selectivity for TrxR over other enzymes is achieved by exploiting differences in the accessibility and reactivity of the active site residues, particularly the selenocysteine in TrxR. nih.gov

Computational-based molecular modeling and docking simulations have been employed to understand the structural basis for the selective inhibition of NQO1 and a related enzyme, NQO2. researchgate.net These studies have revealed significant differences in the active sites of the two enzymes, which can be exploited to design selective inhibitors. For instance, the substitution of a 5-methoxy group with an aminoalkylamino side chain in an indolequinone scaffold can shift the selectivity from NQO1 to NQO2. researchgate.net

The following table highlights the influence of structural modifications on the activity and selectivity of indole analogs.

| Structural Modification | Effect on Activity/Selectivity | Target Enzyme |

| Substitution at C-2 of indolequinone | Affects cytotoxicity and hypoxic selectivity | NQO1 |

| Nature of leaving group at C-3 | Critical for mechanism-based inactivation | NQO1 |

| Presence of an electrophilic moiety | Enhances inhibitory activity | TrxR |

| 5-aminoalkylamino side chain | Shifts selectivity from NQO1 to NQO2 | NQO1/NQO2 |

Design Principles for Modulating Reactivity and Specificity of Indole-Based Scaffolds

The insights gained from mechanistic studies have led to the development of key design principles for modulating the reactivity and specificity of indole-based scaffolds. nih.govnih.govresearchgate.net A primary strategy involves designing prodrugs that are selectively activated in the target tissue, such as hypoxic tumors. nih.gov

One of the main approaches is to create indolequinone prodrugs that are excellent substrates for NQO1. nih.govresearchgate.net This involves optimizing the indolequinone core for efficient two-electron reduction by NQO1. nih.gov The prodrug is designed with a leaving group that, upon reduction, is eliminated to release a potent cytotoxic agent. nih.gov The choice of the leaving group can be tailored to control the reactivity and pharmacological properties of the released drug. nih.gov

Another important design principle is the modulation of the redox properties of the indolequinone. nih.gov By altering the electron-donating or electron-withdrawing nature of the substituents, the reduction potential of the quinone can be tuned. nih.gov This can influence the kinetics of enzymatic reduction and the sensitivity of the compound to oxygen, which is crucial for achieving hypoxia-selective cytotoxicity. nih.gov

For developing selective enzyme inhibitors, the design focuses on exploiting the unique structural features of the target enzyme's active site. researchgate.net This can involve introducing specific functional groups that can form favorable interactions with the amino acid residues in the active site, thereby increasing affinity and selectivity. researchgate.net For mechanism-based inhibitors, the design incorporates a latent reactive group that is unmasked by the catalytic action of the target enzyme. rsc.org

Advanced Applications and Emerging Research Trends in Indole Chemistry

Indoles as Versatile Synthons in Complex Organic Synthesis

The indole (B1671886) ring, particularly when activated by substituents, is an exceptionally versatile synthon for constructing more complex molecular architectures. The presence of both an electron-donating methoxy (B1213986) group and a powerful electron-withdrawing nitro group on the benzene (B151609) portion of 6-Nitro-5-methoxy-1,2-dimethylindole suggests a rich and varied reactivity profile.

Research on analogous compounds demonstrates the synthetic utility of this substitution pattern. For instance, 1-methoxy-6-nitroindole-3-carbaldehyde has been proven to be an excellent substrate for regioselective nucleophilic substitution reactions. clockss.orgcore.ac.uk The nitro group at the 6-position enhances the electrophilicity of the indole core, facilitating the introduction of various nucleophiles at the 2-position. clockss.orgcore.ac.uk This methodology allows for the synthesis of 2,3,6-trisubstituted indoles, which are common motifs in biologically active natural products. clockss.org It is plausible that this compound could undergo similar transformations, serving as a key intermediate for complex targets.

Various synthetic methods have been developed for methoxy-activated indoles, including the Bischler, Cadogan, and Reissert syntheses, starting from commercially available materials like dimethoxy aniline (B41778) and benzaldehyde (B42025) derivatives. chim.it The strategic functionalization of these synthons is crucial; for example, the presence of bromo groups on a dimethoxyindole core allows for further diversification through cross-coupling reactions, highlighting the modularity of these building blocks. chim.it

Integration of Indole Scaffolds in Functional Materials (e.g., Dyes, Photochromic Systems)

The inherent electronic properties of the indole scaffold make it an attractive component for functional organic materials. Methoxy-substituted indoles, in particular, have been investigated as building blocks for organic semiconductors. chim.it The synthesis of methyl 4,7-dibromo-5,6-dimethoxy-1H-indole-2-carboxylate was explored specifically for this purpose, with the intention of using the bromo positions for further functionalization via Sonogashira cross-coupling. chim.it

For this compound, the combination of the π-system of the indole ring with the electron-donating methoxy group and the electron-withdrawing nitro group creates a "push-pull" electronic system. This type of system is a classic design feature for chromophores and can lead to interesting photophysical properties, such as significant absorption in the visible spectrum, making it a potential candidate for use in dyes. The electronic characteristics suggest that this molecule could be a valuable intermediate for creating novel materials with applications in electronics and photonics.

Development of Novel Methodologies for Indole System Diversification (e.g., Multi-component Reactions)

Modern organic synthesis increasingly relies on efficient methods to generate molecular diversity. Multi-component reactions (MCRs) are powerful tools that allow for the construction of complex molecules from simple starting materials in a single step, saving time and resources. mdpi.com MCRs have been successfully applied to the synthesis of a wide variety of heterocyclic systems, including indoles. mdpi.com

While specific MCRs for the direct synthesis of this compound are not documented, the principles of MCRs are highly applicable for its diversification. For example, MCRs have been used to create libraries of 6-aryl-substituted 5-nitropyridines, demonstrating the feasibility of incorporating a nitro-aromatic component in such reactions. researchgate.net By designing an MCR strategy that utilizes this compound or its precursors as a building block, it would be possible to rapidly generate a library of novel, highly substituted indole derivatives for screening in various applications. The use of aminoazoles in Biginelli-like MCRs with aldehydes and CH-acids has been shown to produce diverse heterocyclic products, showcasing the potential for creating complexity from simple inputs. semanticscholar.org

Future Directions in the Synthesis and Exploration of Substituted Indole Architectures

The future exploration of this compound and related architectures is promising, with potential directions spanning medicinal chemistry, materials science, and synthetic methodology.

A key area for future research is the investigation of its biological activity. Structurally related methoxy- and nitro-substituted indoles have shown significant biological effects. A notable example is 5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione (ES936), which acts as a mechanism-based inhibitor of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) and exhibits potent activity against human pancreatic cancer cell lines both in vitro and in vivo. nih.govresearchgate.net Other 6-nitro and 6-amino indazole derivatives have demonstrated antiproliferative activity against lung carcinoma cell lines. researchgate.net Given these precedents, this compound warrants evaluation for its potential as a therapeutic agent.

Further research should also focus on developing a comprehensive structure-activity relationship (SAR) for this class of compounds. researchgate.net By systematically modifying the substituents on the indole core, it may be possible to optimize biological activity or tune the electronic properties for materials science applications. The development of novel and efficient synthetic routes, potentially utilizing MCRs, will be crucial for accessing a diverse range of analogs for such studies. The exploration of its utility as a synthon in the total synthesis of complex natural products also remains a valuable pursuit.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-methoxy-6-nitroindole-3-carbaldehyde |

| 5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione (ES936) |

| methyl 4,7-dibromo-5,6-dimethoxy-1H-indole-2-carboxylate |

| 6-aryl-substituted 5-nitropyridines |

| 6-Nitro and 6-amino indazole derivatives |

| Dimethoxy aniline |

| Benzaldehyde |

Q & A

Basic: What are the recommended synthetic routes for 6-Nitro-5-methoxy-1,2-dimethylindole, and how can regioselectivity be ensured during nitration?

Answer:

The synthesis typically involves sequential functionalization of the indole scaffold. A plausible route starts with 5-methoxy-1,2-dimethylindole, followed by nitration. To ensure regioselectivity at the 6-position:

- Use a directing group (e.g., methoxy at C-5) to guide nitration to the adjacent C-6 position .

- Optimize reaction conditions (e.g., nitric acid concentration, temperature, and solvent polarity).

- Monitor intermediates via TLC and confirm regiochemistry with -NMR (e.g., NOE experiments to verify substitution patterns).

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the nitro product.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.